molecular formula C4H7BF3- B12209022 Cyclobutyltrifluoroborate

Cyclobutyltrifluoroborate

Cat. No.: B12209022
M. Wt: 122.91 g/mol
InChI Key: STLRLCFWONWIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The resulting product is potassium this compound, which can be isolated and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of cyclobutyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation leads to the formation of a reactive boronate intermediate, which can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: Cyclobutyltrifluoroborate is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in forming strained ring systems and in reactions requiring specific spatial arrangements .

Properties

Molecular Formula

C4H7BF3-

Molecular Weight

122.91 g/mol

IUPAC Name

cyclobutyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2/q-1

InChI Key

STLRLCFWONWIJY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCC1)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.